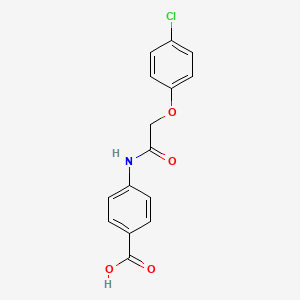

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

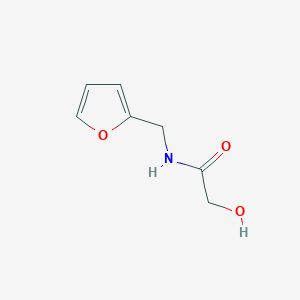

El ácido benzoico, 4-(((4-clorofenoxi)acetil)amino)- es un compuesto orgánico sintético con la fórmula molecular C15H12ClNO4. Es conocido por su función como inhibidor selectivo del miembro 4 de la familia de receptores transitorios de potencial melastatina (TRPM4), una proteína involucrada en diversos procesos fisiológicos

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido benzoico, 4-(((4-clorofenoxi)acetil)amino)-, normalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con 4-clorofenol y derivados del ácido benzoico.

Formación de ácido 4-clorofenoxiacético: Se hace reaccionar 4-clorofenol con ácido cloroacético en condiciones básicas para formar ácido 4-clorofenoxiacético.

Acilación: Posteriormente, el ácido 4-clorofenoxiacético se aciló con un derivado adecuado del ácido benzoico utilizando un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).

Purificación: El producto final se purifica mediante técnicas de recristalización o cromatografía.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reactores a granel: Utilización de reactores a gran escala para manejar el mayor volumen de reactivos.

Sistemas de flujo continuo: Implementación de sistemas de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción.

Purificación automatizada: Empleo de sistemas de purificación automatizados para garantizar una calidad de producto constante.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El ácido benzoico, 4-(((4-clorofenoxi)acetil)amino)-, puede sufrir reacciones de oxidación, formando normalmente derivados de ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de alcohol o amina.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, en las que el átomo de cloro se sustituye por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Nucleófilos como el metóxido de sodio (NaOCH3) o el cianuro de potasio (KCN) en condiciones básicas.

Productos Principales

Oxidación: Derivados de ácidos carboxílicos.

Reducción: Derivados de alcohol o amina.

Sustitución: Diversos derivados del ácido benzoico sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones en la Investigación Científica

El ácido benzoico, 4-(((4-clorofenoxi)acetil)amino)-, tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como patrón en química analítica.

Biología: Se ha investigado su papel en la modulación de los canales iónicos y las vías de señalización celular.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente inhibiendo el canal TRPM4. Esta inhibición previene la entrada de iones sodio y calcio, modulando así la excitabilidad celular y protegiendo contra la excitotoxicidad. Los objetivos moleculares incluyen la proteína TRPM4, y las vías implicadas están relacionadas con la homeostasis iónica y la señalización celular .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 4-cloro-2-(((2-clorofenoxi)acetil)amino)benzoico: Otro inhibidor de TRPM4 con estructura y función similares.

Ácido 4-aminobenzoico: Comparte el núcleo del ácido benzoico pero difiere en los grupos funcionales y la actividad biológica.

Ácido 4-(4-clorofenoxi)benzoico: Similar en estructura pero carece del grupo acilamino, lo que da lugar a diferentes propiedades químicas.

Singularidad

El ácido benzoico, 4-(((4-clorofenoxi)acetil)amino)-, es único debido a su inhibición selectiva de TRPM4 sin actividad significativa contra otros canales TRP. Esta selectividad lo convierte en una herramienta valiosa para estudiar los procesos fisiológicos y patológicos relacionados con TRPM4 .

Propiedades

Número CAS |

54393-15-6 |

|---|---|

Fórmula molecular |

C15H12ClNO4 |

Peso molecular |

305.71 g/mol |

Nombre IUPAC |

4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

Clave InChI |

QIOBRXCJIOTMBM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)

![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)

![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)

![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)

![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)